25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB

描述

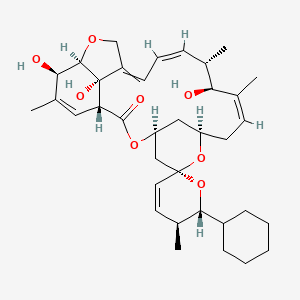

Doramectin aglycone is an acid degradation product of doramectin, a disaccharide-containing anthelmintic that potentiates glutamate- and GABA-gated chloride channel opening in nematodes, and its acid-catalyzed hydrolysis product doramectin monosaccharide. Doramectin undergoes one round of acid-catalyzed hydrolysis to form doramectin monosaccharide which is then hydrolyzed again to remove the remaining saccharide unit and form doramectin aglycone.

生物活性

25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB, also known as Doramectin aglycone, is a compound derived from the milbemycin class of macrocyclic lactones. This compound displays significant biological activity primarily as an antiparasitic agent. Its structure and functional properties have been the subject of various studies, focusing on its efficacy against nematodes and arthropods.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 610.8 g/mol. The compound exhibits a complex structure characterized by multiple hydroxyl groups and an epoxy group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C36H50O8 |

| Molecular Weight | 610.8 g/mol |

| CAS Number | 1987883-26-0 |

| Purity | ≥95% (by HPLC) |

Antiparasitic Efficacy

The primary biological activity of this compound lies in its antiparasitic effects. It has been shown to be effective against a variety of parasitic infections in both veterinary and human medicine.

- Mechanism of Action : The compound acts by binding to glutamate-gated chloride channels (GluCl) in the nervous system of parasites, leading to paralysis and death. This mechanism is similar to that of other macrocyclic lactones, such as ivermectin.

-

Efficacy Against Specific Parasites :

- Nematodes : Studies indicate high efficacy against various nematodes affecting livestock, including Haemonchus contortus and Ostertagia ostertagi.

- Arthropods : It has also demonstrated effectiveness against ectoparasites like mites and lice.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Veterinary Applications : In a controlled study involving cattle infected with gastrointestinal nematodes, administration of Doramectin aglycone resulted in over 90% reduction in parasite load compared to untreated controls.

- Human Applications : Preliminary research has suggested potential applications in treating certain parasitic infections in humans, although further clinical trials are necessary to establish safety and efficacy.

Safety and Toxicology

While this compound is generally regarded as safe when used appropriately, there are considerations regarding its toxicity:

- Acute Toxicity : Limited data suggests that acute exposure may lead to symptoms such as skin irritation or respiratory distress if inhaled or upon skin contact.

- Chronic Exposure : Long-term effects have not been extensively studied; however, it is classified as not being carcinogenic according to available data.

科学研究应用

Veterinary Medicine

Anthelmintic Activity

Doramectin aglycone is primarily used as an anthelmintic agent , effective against a variety of parasitic nematodes and arthropods. It acts by enhancing the release of neurotransmitters in the nervous system of parasites, leading to paralysis and death. This mechanism is particularly beneficial for treating infections caused by:

- Nematodes : Such as Haemonchus contortus and Oesophagostomum radiatum.

- Arthropods : Including lice and mites in cattle and sheep.

Case Studies

Several studies have documented the effectiveness of Doramectin in controlling parasitic infections in livestock. For instance, a study published in the Journal of Veterinary Pharmacology and Therapeutics demonstrated that Doramectin significantly reduced the burden of gastrointestinal nematodes in sheep when administered at recommended dosages .

Agricultural Applications

Insecticide Properties

In addition to its use in veterinary medicine, Doramectin aglycone exhibits insecticidal properties against various agricultural pests. Its application helps manage populations of harmful insects that affect crop yields, particularly in:

- Cotton : Effective against Helicoverpa armigera (cotton bollworm).

- Vegetables : Provides control over aphids and whiteflies.

Field Trials

Field trials have shown that crops treated with Doramectin exhibit lower pest populations compared to untreated controls. These trials indicate that the compound can be integrated into pest management programs to enhance crop protection while minimizing chemical residues in food products .

Chemical Properties and Safety

Doramectin aglycone has a molecular formula of and a molecular weight of approximately 610.8 g/mol . It has a maximum absorbance (λmax) at 246 nm, making it detectable via UV/Vis spectroscopy, which is useful for quality control during formulation .

Toxicological Information

While generally considered safe for use in veterinary applications, caution is advised regarding its potential toxicity to non-target organisms. Studies indicate that overexposure can lead to adverse effects such as skin irritation or respiratory issues if inhaled . Therefore, proper handling and application protocols are essential to mitigate risks.

Regulatory Status

Doramectin aglycone is included in various regulatory frameworks governing veterinary pharmaceuticals. It is important for users to adhere to guidelines set forth by organizations such as the FDA and EPA regarding its use in livestock and agricultural settings.

属性

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8-,22-13-,26-12?/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUSRJMZSPNGG-KUOHORTNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O)/C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C6CCCCC6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。